1-methyl-3-(5-(pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
1-Methyl-3-(5-(pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one is a complex organic compound featuring a unique structure that combines indoline and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(5-(pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indoline Core: Starting with a suitable indole derivative, the indoline core is synthesized through reduction reactions.
Pyridine Substitution: The pyridine ring is introduced via a nucleophilic substitution reaction, often using pyridine derivatives and appropriate leaving groups.
Carbonylation: The carbonyl group is incorporated through acylation reactions, typically using acyl chlorides or anhydrides under basic conditions.
Methylation: The final step involves methylation of the nitrogen atom, usually achieved with methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and pyridine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Pyridine derivatives, leaving groups like halides.
Coupling: Palladium catalysts, bases like potassium carbonate.
Major Products:
Oxidation Products: Oxidized indoline or pyridine derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Functionalized pyridine derivatives.
Coupling Products: Biaryl or heteroaryl compounds.
Scientific Research Applications
1-Methyl-3-(5-(pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential, particularly in drug discovery for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-methyl-3-(5-(pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one depends on its specific application:
Biological Activity: It may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Chemical Reactivity: The compound’s reactivity is influenced by the electronic properties of the indoline and pyridine rings, facilitating various chemical transformations.
Comparison with Similar Compounds
1-Methyl-3-(pyridin-4-yl)indoline-2-one: Lacks the carbonyl group, resulting in different reactivity and applications.
3-(5-(Pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one: Similar structure but without the methyl group, affecting its chemical properties and biological activity.
Uniqueness: 1-Methyl-3-(5-(pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
1-Methyl-3-(5-(pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one, a compound featuring a complex heterocyclic structure, has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article delves into the synthesis, biological evaluations, and mechanistic studies associated with this compound, highlighting its anticancer properties and other relevant pharmacological effects.
Chemical Structure
The compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available indole and pyridine derivatives. Key steps include:
- Formation of Indoline Core : The indoline structure is synthesized through cyclization reactions involving indole derivatives.
- Carbonylation : Introduction of the carbonyl group at the appropriate position using acylation techniques.
- Final Coupling : The final product is obtained by coupling the pyridine moiety with the indoline derivative.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound, revealing promising results:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins. It also exhibits methuosis, a form of non-apoptotic cell death characterized by vacuole accumulation within cells .
- In Vitro Studies : In assays against multiple cancer cell lines (e.g., MDA-MB-231 for breast cancer and A549 for lung cancer), this compound displayed significant cytotoxicity with IC50 values in the low micromolar range, indicating potent antitumor activity .
Additional Biological Activities
Beyond its anticancer effects, this compound has shown potential in other areas:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, although further research is needed to elucidate this aspect fully.
- Neuroprotective Effects : Some derivatives related to this compound have been evaluated for neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against glioblastoma multiforme (GBM) cells. The compound was found to significantly reduce cell viability and induce morphological changes indicative of apoptosis after 24 hours of treatment. The study reported an IC50 value of approximately 0.5 µM, highlighting its potency compared to standard chemotherapeutics .
Case Study 2: Mechanistic Insights
In another investigation focusing on the mechanistic pathways involved in its anticancer activity, researchers utilized flow cytometry and Western blotting techniques to demonstrate that treatment with this compound leads to increased levels of cleaved caspases and PARP, confirming its role in promoting apoptotic cell death .
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | MDA-MB-231 (Breast) | 0.5 | Apoptosis via caspase activation |
A549 (Lung) | 0.7 | Apoptosis via Bcl-2 modulation | |
Antimicrobial | E. coli | TBD | TBD |
Neuroprotective | Neurodegeneration Model | TBD | TBD |
Properties
IUPAC Name |
1-methyl-3-(5-pyridin-4-yl-2,3-dihydroindole-1-carbonyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-22-11-2-3-17(19(22)24)20(25)23-12-8-16-13-15(4-5-18(16)23)14-6-9-21-10-7-14/h2-7,9-11,13H,8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEAJIGDEXKGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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